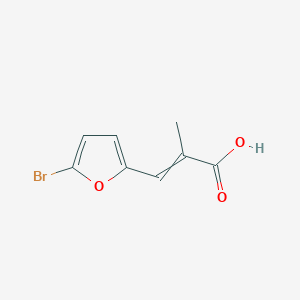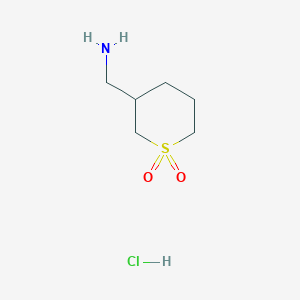
1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid
Overview
Description
“1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid” is a complex organic compound. It likely contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a carboxylic acid group . The “2,2,2-Trifluoroethyl” part suggests the presence of a trifluoroethyl group, which is an ethyl group where all three hydrogen atoms have been replaced by fluorine atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoroethanol, a related compound, is produced industrially by hydrogenation or the hydride reduction of derivatives of trifluoroacetic acid . Another related compound, 1,1,2,2,-tetrafluoroethyl-2,2,2-trifluoroethyl ether, can be prepared by reacting trifluoroethanol with a tetrafluoroethylene monomer .
Scientific Research Applications
Organic Synthesis
In organic chemistry, 1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid serves as a versatile building block. Its imidazole ring can act as a nucleophile in various reactions, enabling the synthesis of complex molecules. The trifluoroethyl group enhances the compound’s stability and reactivity, making it suitable for constructing pharmacologically active molecules .
Medicinal Chemistry
This compound finds applications in medicinal chemistry due to the presence of the imidazole ring, which is a common motif in many drugs. The trifluoroethyl group can improve the metabolic stability of potential drug candidates, making this compound valuable for designing new therapeutic agents .
Material Science
In material science, the compound’s ability to introduce fluorinated groups into polymers can be exploited. This can result in materials with improved chemical resistance, thermal stability, and unique surface properties, useful for creating advanced coatings and membranes .
Environmental Science
The compound’s fluorinated structure makes it a candidate for studying environmental interactions of persistent organic pollutants. It can be used to understand the behavior of fluorinated compounds in the environment and their potential impact on ecosystems .
Biochemistry
In biochemistry, the compound can be used to study enzyme-substrate interactions, especially with enzymes that target imidazole-containing substrates. This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .
Pharmacology
Pharmacologically, the compound’s structural features can be utilized to develop new drugs with enhanced penetration through biological membranes due to the lipophilic nature of the trifluoroethyl group. This can be particularly useful in the development of central nervous system (CNS) drugs .
Analytical Chemistry
Analytically, 1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid can be used as a standard or reagent in chromatographic methods to quantify or detect similar structures within complex mixtures, aiding in quality control and research .
Agriculture
Although direct applications in agriculture are not well-documented, the compound’s potential to modify surface properties could be explored for developing agrochemical formulations with improved delivery and efficacy .
properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c7-6(8,9)2-11-1-4(5(12)13)10-3-11/h1,3H,2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFLFOPRRGBSNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid | |
CAS RN |
1378717-34-0 | |
| Record name | 1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1449198.png)






